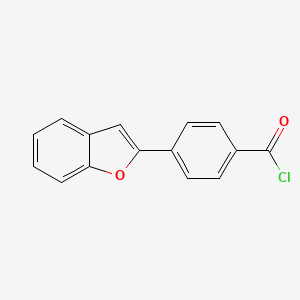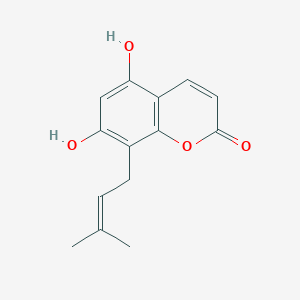
1,4-Dimethyl-2,3-dinitronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dimethyl-2,3-dinitronaphthalene is an organic compound belonging to the class of nitroaromatic compounds It is characterized by the presence of two nitro groups (-NO2) attached to a naphthalene ring, along with two methyl groups (-CH3)
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-2,3-dinitronaphthalene can be synthesized through the nitration of 1,4-dimethylnaphthalene. The nitration process typically involves the use of nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction is carried out under controlled conditions to ensure the selective introduction of nitro groups at the desired positions on the naphthalene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous nitration process, where the reactants are fed into a reactor, and the product is continuously removed. This method allows for efficient production and minimizes the formation of unwanted by-products .
化学反应分析
Types of Reactions
1,4-Dimethyl-2,3-dinitronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can yield amines.
Substitution: Aromatic nucleophilic substitution reactions can occur, where the nitro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiolates in solvents such as dimethyl sulfoxide (DMSO) are commonly employed.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Substituted naphthalenes with various functional groups.
科学研究应用
1,4-Dimethyl-2,3-dinitronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active compounds.
作用机制
The mechanism of action of 1,4-dimethyl-2,3-dinitronaphthalene involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular pathways and the inhibition of specific enzymes .
相似化合物的比较
Similar Compounds
- 1,4-Dinitronaphthalene
- 1,3-Dimethyl-2,4-dinitronaphthalene
- 1,5-Dinitronaphthalene
Uniqueness
1,4-Dimethyl-2,3-dinitronaphthalene is unique due to the specific positioning of its nitro and methyl groups, which confer distinct electronic and steric properties.
属性
CAS 编号 |
41099-37-0 |
|---|---|
分子式 |
C12H10N2O4 |
分子量 |
246.22 g/mol |
IUPAC 名称 |
1,4-dimethyl-2,3-dinitronaphthalene |
InChI |
InChI=1S/C12H10N2O4/c1-7-9-5-3-4-6-10(9)8(2)12(14(17)18)11(7)13(15)16/h3-6H,1-2H3 |
InChI 键 |
YCKBCSOUQYMIAZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C2=CC=CC=C12)C)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2,4-Dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride](/img/structure/B14654803.png)



![7-Methylidenedispiro[2.0.2~4~.1~3~]heptane](/img/structure/B14654821.png)


